molecular formula C23H27ClN4O5S B2528602 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride CAS No. 1327498-47-4

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride

Cat. No.: B2528602
CAS No.: 1327498-47-4
M. Wt: 507
InChI Key: FHNIPLJEPGRBTI-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4O5S and its molecular weight is 507. The purity is usually 95%.
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Scientific Research Applications

Quality Control in Anticonvulsant Development

One significant application of derivatives of 1,3,4-thiadiazole, a class to which N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride belongs, is in anticonvulsant development. Researchers at the NUPh developed methods for identification, determination of impurities, and quantitative determination of a similar compound, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which showed high anticonvulsive activity. This work is crucial in the standardization and quality control of new medicinal substances (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Antiviral Applications

Thiazolides, a category that includes various benzamide derivatives, have been reported to have antiviral properties, particularly against hepatitis B virus replication. The study of thiazolides and their structure-activity relationships contributes valuable insights into the development of antiviral agents (Stachulski, Pidathala, Row, Sharma, Berry, Iqbal, Bentley, Allman, Edwards, Helm, Hellier, Korba, Semple, & Rossignol, 2011).

Antibacterial Activity

Another significant application is in the field of antibacterial research. Derivatives of benzothiazole, including those similar to this compound, have shown potent antibacterial activity against Streptococcus pyogenes. This research provides important data for the development of new antibacterial agents (Gupta, 2018).

Co-crystal Synthesis

In the field of crystal engineering, the study of co-crystals of theophylline with substituted carboxylic acids, amides, and pharmaceutical ingredients reveals the structural relationship with mechanical behavior. This research is essential for understanding and optimizing the mechanical properties of pharmaceutical co-crystals (Kakkar, Bhattacharya, Reddy, & Ghosh, 2018).

Mechanism of Action

Most of the tested benzo[d]thiazole derivatives exhibited high cytotoxicity . They exhibited greater inhibitory action than the reference drug Doxorubicin against HeLa cell line .

Safety and Hazards

The safety and hazards of benzo[d]thiazole derivatives can vary widely depending on the specific compound and its functional groups .

Future Directions

The advancement or progress of research on benzo[d]thiazole derivatives has become a main aim in many topics . The synthesis of benzothiazole derivatives has been reported extensively in many works with various methods .

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S.ClH/c1-2-32-19-5-3-6-20-21(19)24-23(33-20)26(12-4-11-25-13-15-31-16-14-25)22(28)17-7-9-18(10-8-17)27(29)30;/h3,5-10H,2,4,11-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNIPLJEPGRBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.